molecular formula C27H26N4O3S B5296233 Ethyl 1-(5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxylate CAS No. 623933-17-5

Ethyl 1-(5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxylate

Cat. No.: B5296233
CAS No.: 623933-17-5
M. Wt: 486.6 g/mol
InChI Key: WZLDMQSUFQQCNV-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, a thiazole ring, and a piperidine ring, which are all fused together in a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a thioamide with a haloketone.

    Coupling of the Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are coupled together using a condensation reaction with an appropriate aldehyde.

    Formation of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving an amine and a diester.

    Final Coupling and Esterification: The final step involves coupling the intermediate with ethyl chloroformate to form the ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Research: The compound is used in studies to understand its interaction with biological targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of Ethyl 1-(5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)piperidine-4-carboxylate: shares similarities with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

623933-17-5

Molecular Formula

C27H26N4O3S

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl 1-[(5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C27H26N4O3S/c1-2-34-26(33)20-13-15-30(16-14-20)27-28-25(32)23(35-27)17-21-18-31(22-11-7-4-8-12-22)29-24(21)19-9-5-3-6-10-19/h3-12,17-18,20H,2,13-16H2,1H3/b23-17+

InChI Key

WZLDMQSUFQQCNV-HAVVHWLPSA-N

SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S2

Isomeric SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=O)/C(=C\C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/S2

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC(=O)C(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)S2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.